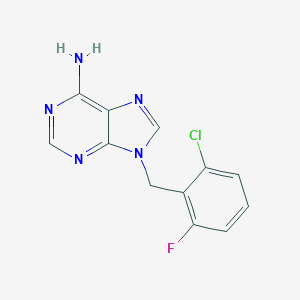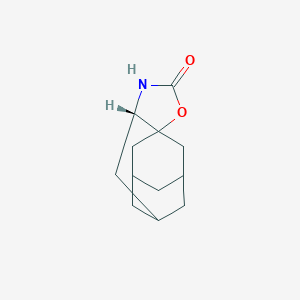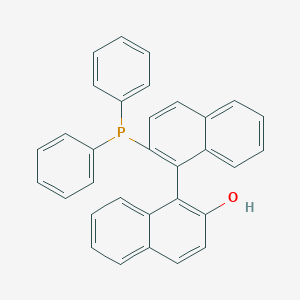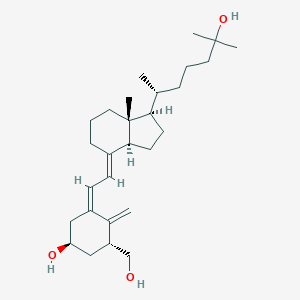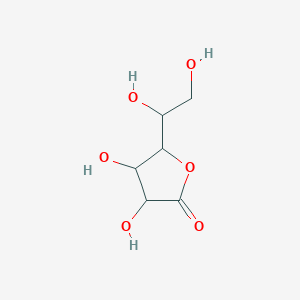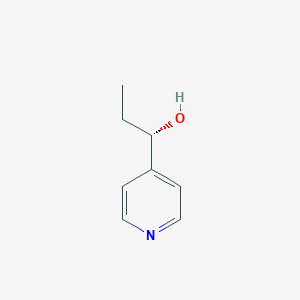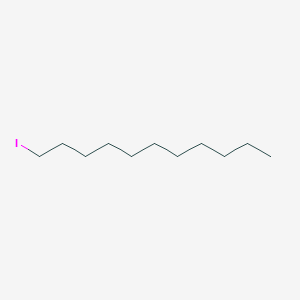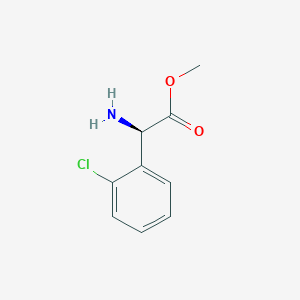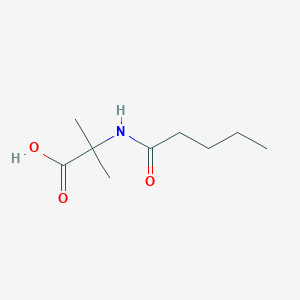
2-Methyl-2-(pentanoylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(pentanoylamino)propanoic acid, also known as MPAA, is a synthetic amino acid that has gained attention in the scientific community for its potential applications in drug discovery and protein engineering. It is a chiral molecule with two enantiomers, L-MPAA and D-MPAA, and has a molecular weight of 203.27 g/mol.
Mécanisme D'action
2-Methyl-2-(pentanoylamino)propanoic acid functions as a non-natural amino acid, which can be incorporated into proteins through genetic code expansion. Once incorporated, it can influence the conformation and stability of the protein, leading to altered enzymatic activity or binding specificity.
Effets Biochimiques Et Physiologiques
2-Methyl-2-(pentanoylamino)propanoic acid has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for use in drug discovery. It has also been demonstrated to have a high degree of selectivity for certain enzymes and receptors, indicating its potential for use in targeted therapeutics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-2-(pentanoylamino)propanoic acid in lab experiments include its synthetic accessibility, its stability under physiological conditions, and its ability to be incorporated into proteins through genetic code expansion. However, limitations include the need for specialized equipment and expertise in genetic engineering, as well as the potential for altered protein function or stability.
Orientations Futures
Future research directions for 2-Methyl-2-(pentanoylamino)propanoic acid include the development of new methods for its synthesis, the exploration of its potential as a chiral auxiliary in asymmetric synthesis, and the investigation of its use in targeted therapeutics. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-2-(pentanoylamino)propanoic acid and its effects on protein function and stability.
Méthodes De Synthèse
2-Methyl-2-(pentanoylamino)propanoic acid can be synthesized using a variety of methods, including the Strecker synthesis, the Bucherer-Bergs reaction, and the Curtius rearrangement. The most commonly used method involves the reaction of pentanoyl chloride with N,N-dimethylglycine ethyl ester, followed by reduction with lithium aluminum hydride to yield 2-Methyl-2-(pentanoylamino)propanoic acid.
Applications De Recherche Scientifique
2-Methyl-2-(pentanoylamino)propanoic acid has been studied for its potential use in protein engineering, specifically in the development of novel enzymes and biosensors. It has also been investigated for its ability to act as a chiral auxiliary in asymmetric synthesis, as well as its potential as a building block for the synthesis of peptidomimetics.
Propriétés
Numéro CAS |
141745-54-2 |
|---|---|
Nom du produit |
2-Methyl-2-(pentanoylamino)propanoic acid |
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-methyl-2-(pentanoylamino)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-5-6-7(11)10-9(2,3)8(12)13/h4-6H2,1-3H3,(H,10,11)(H,12,13) |
Clé InChI |
XPZCALJBPAXBKH-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(C)(C)C(=O)O |
SMILES canonique |
CCCCC(=O)NC(C)(C)C(=O)O |
Synonymes |
Alanine, 2-methyl-N-(1-oxopentyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



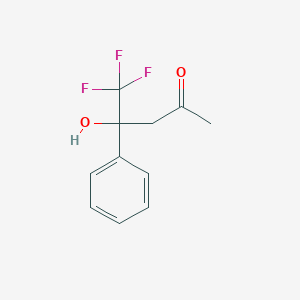

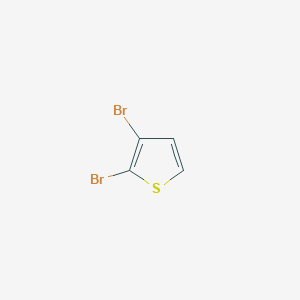
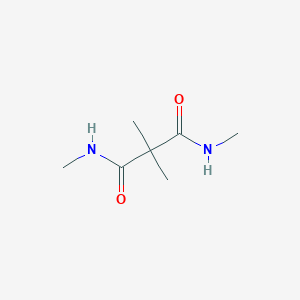
![2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile](/img/structure/B118495.png)
